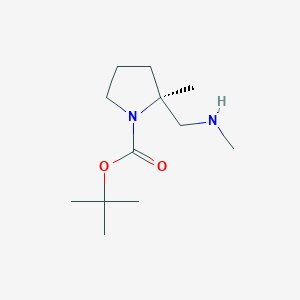![molecular formula C9H7F3N2O B1457492 (6-(Trifluorométhyl)imidazo[1,2-a]pyridin-2-yl)méthanol CAS No. 1514128-89-2](/img/structure/B1457492.png)
(6-(Trifluorométhyl)imidazo[1,2-a]pyridin-2-yl)méthanol
Vue d'ensemble
Description
“(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the linear formula C9H7F3N2O .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . The structure of “(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is defined by its InChI code: 1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
“(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol” is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Activation du récepteur du peptide 1 de type glucagon
Ce composé a été identifié comme un activateur potentiel du récepteur du peptide 1 de type glucagon (GLP-1R). Il peut augmenter la sécrétion de GLP-1, améliorant la sensibilité au glucose à la fois dans les analyses in vitro et pharmacologiques .
Échafaudage biologique et pharmaceutique
L'imidazo[1,2-a]pyridine est un échafaudage important en raison de ses activités biologiques et pharmaceutiques, notamment les activités antivirales, antifongiques et antitumorales .
Traitement du cancer par inhibition de PI3K
L'expression aberrante de la voie de signalisation de la phosphatidylinositol 3-kinase (PI3K) est souvent associée à la tumorigenèse et à un mauvais pronostic. Des composés comme le (6-(Trifluorométhyl)imidazo[1,2-a]pyridin-2-yl)méthanol sont explorés pour leur potentiel en tant qu'inhibiteurs de PI3K dans le traitement du cancer .
Rôle dans la voie PI3K-AKT
Akt, également connue sous le nom de protéine kinase B (PKB), joue un rôle clé dans la voie de signalisation PI3K. Les mutations et l'activation anormale de cette voie sont des facteurs majeurs de la tumorigenèse. Ce composé est étudié pour ses effets sur cette voie .
Optimisation de la synthèse
Des recherches ont été menées pour optimiser les réactions impliquant des composés d'imidazo[1,2-a]pyridine dans diverses conditions, notamment les réactions à médiation par solvant et le chauffage thermique ou par micro-ondes .
Applications en chimie médicinale
L'imidazopyridine est reconnue comme un échafaudage « préjudiciable aux médicaments » en raison de son large éventail d'applications en chimie médicinale. Elle est également utile en science des matériaux en raison de son caractère structurel .
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the PI3K/Akt signaling pathway, which is vital for cell growth and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell proliferation and death.
Molecular Mechanism
At the molecular level, (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.
Subcellular Localization
The subcellular localization of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFQQVEXDMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride](/img/structure/B1457417.png)
![7-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1457418.png)
![3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457419.png)

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)




![7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1457430.png)

